N-(Methylsulfonyl)tryptophan
Description
Significance of Tryptophan Derivatives in Chemical Biology and Biochemistry Research
Tryptophan, one of the twenty proteinogenic amino acids, is distinguished by its indole (B1671886) side chain, making it the largest and one of the most structurally complex amino acids. nih.gov This indole moiety is not merely a bulky hydrophobic group; it is a versatile functional unit capable of participating in a wide array of non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions. tum.de These interactions are critical for determining protein structure and stability, as well as mediating interactions with other molecules like ligands, substrates, and other proteins. tum.deiris-biotech.de
Given its unique properties, tryptophan and its derivatives are invaluable tools in several areas of research:
Probing Protein Structure and Function: The intrinsic fluorescence of the tryptophan indole ring is a sensitive probe of the local protein environment. acs.org Analogs with modified spectroscopic properties, such as altered absorption or emission wavelengths, allow for more detailed studies of protein conformational changes and dynamics, even in proteins containing multiple native tryptophan residues. acs.org
Enzyme Inhibition: The de novo design and synthesis of unnatural amino acids, including tryptophan derivatives, have been driven by the goal of creating potent and specific enzyme inhibitors. lsu.edu These analogs can act as mimics of natural substrates or transition states, blocking the active sites of enzymes involved in disease pathways.
Modulating Biological Activity: Modifications to the tryptophan structure can lead to derivatives with enhanced biological properties. These include increased resistance to enzymatic degradation (protease resistance), improved cell permeability, and altered binding affinities for biological targets. iris-biotech.delsu.edu For instance, N-methylation of the indole ring has been shown to alter the folding and ion permeability of membrane channels. nih.gov
Drug Discovery and Development: Tryptophan derivatives are foundational to the synthesis of complex molecules with a wide range of biological activities. nih.gov They serve as precursors and building blocks for pharmaceuticals targeting everything from cancer to infectious diseases. nih.govworktribe.com The metabolism of tryptophan itself produces several neuroactive and immunomodulatory compounds, and dysregulation of these pathways is linked to various disorders, making tryptophan analogs key to developing new therapeutic strategies. preprints.orgresearchgate.net
Academic Rationale for Investigating N-(Methylsulfonyl)tryptophan
The specific investigation of this compound stems from the broader interest in N-acylsulfonamides as a functional group in medicinal chemistry. researchgate.net The N-acylsulfonamide moiety, which in this case involves the attachment of a methylsulfonyl group to the alpha-amino group of tryptophan, possesses unique physicochemical properties that make it a valuable surrogate for other chemical groups.
The primary rationale for studying compounds like this compound includes:
Carboxylic Acid Isosteres: The N-acylsulfonamide group is frequently used as an isostere for carboxylic acids. researchgate.net This is because its acidity and ability to participate in hydrogen bonding mimic the properties of a carboxyl group, allowing it to interact with biological targets in a similar fashion while potentially offering advantages in terms of stability or cell permeability.
Phosphate (B84403) Surrogates: In some contexts, N-acylsulfonamides can also serve as surrogates for phosphate groups. researchgate.net This is particularly relevant in the design of inhibitors for enzymes that process phosphorylated substrates, such as kinases or phosphatases. The N-acylsulfonamidyl group, with its three non-bridging oxygen atoms, can form more extensive hydrogen bond networks with active site residues than a phosphate group can. nih.gov
Enzyme Inhibition: The inherent stability of the N-acylsulfonamide group to chemical and enzymatic degradation makes it an excellent candidate for designing enzyme inhibitors. researchgate.net This functional group is found in a variety of potent inhibitors for enzymes like asparagine synthetase and carbonic anhydrases. flemingcollege.caacs.org Research into N-acylsulfonamide derivatives of amino acids, such as this compound, is driven by the search for new and more effective enzyme inhibitors for therapeutic applications. acs.org
Current Gaps and Future Directions in Tryptophan Analog Research
Despite significant progress, the field of tryptophan analog research is still ripe with opportunities and challenges. One of the primary gaps is in understanding the precise catalytic mechanisms of key enzymes, such as indoleamine-2,3-dioxygenase 1 (IDO1), which is involved in tumor-mediated immune suppression. researchgate.netrsc.org While tryptophan analogs have been designed to probe these mechanisms, many key aspects of the catalytic cycle remain elusive. researchgate.netrsc.org Future research will focus on developing more sophisticated probes to intercept and characterize transient intermediates in these enzymatic reactions. researchgate.net
Another challenge lies in the synthetic accessibility of diverse tryptophan analogs. While methods exist, they are not always suitable for late-stage modification of complex molecules like peptides or natural products. chim.it There is a need for more robust and versatile synthetic platforms that allow for the easy diversification of the tryptophan scaffold. nih.gov The development of novel biocatalytic methods, using engineered enzymes like tryptophan synthase, holds great promise for the efficient and stereoselective synthesis of previously intractable analogs. nih.gov
Furthermore, while many tryptophan metabolites are known to have profound physiological effects, the translation of these findings into clinical applications remains a significant hurdle. preprints.org There is a pressing need to better understand the structure-activity relationships of these derivatives, as well as their pharmacokinetic profiles and potential off-target effects. preprints.org Future research will likely integrate computational modeling, rational drug design, and comprehensive preclinical validation to bridge the gap between laboratory findings and next-generation therapeutics for neurological, psychiatric, and oncological diseases. preprints.org
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-(methanesulfonamido)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-19(17,18)14-11(12(15)16)6-8-7-13-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUHJFKDUNYLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for N Methylsulfonyl Tryptophan and Its Analogs
Established Methodologies for N-Sulfonylation of Indole (B1671886) and Tryptophan Scaffolds
The introduction of a sulfonyl group at the nitrogen atom of an indole or tryptophan derivative is a key step in the synthesis of compounds like N-(Methylsulfonyl)tryptophan. This can be achieved through direct sulfonylation or via multi-step pathways.
Direct N-sulfonylation involves the reaction of a tryptophan derivative with a sulfonyl chloride in the presence of a base. This approach offers a straightforward route to the desired N-sulfonylated product. For instance, the synthesis of tryptophan-derived sulfonamides has been reported through the reaction of L-tryptophan with sulfonyl chlorides such as 4-nitrobenzenesulfonyl chloride in a basic aqueous medium. researchgate.net The reaction proceeds via a nucleophilic attack of the amino group on the sulfonyl chloride. researchgate.net This general principle can be applied to the synthesis of this compound by using methanesulfonyl chloride as the sulfonating agent. The reaction conditions, such as the choice of base and solvent, are critical to optimize the yield and minimize side reactions.
Table 1: Examples of Direct Sulfonylation of Amino Acids
| Amino Acid Precursor | Sulfonylating Agent | Product | Reference |
|---|---|---|---|
| L-Tryptophan | 4-Nitrobenzenesulfonyl chloride | {(4-Nitrophenyl)sulfonyl}tryptophan | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Multi-step synthetic routes provide greater flexibility for the synthesis of complex tryptophan analogs and can be necessary when direct sulfonylation is not feasible or leads to low yields. These routes often involve the protection of reactive functional groups, followed by the key bond-forming reaction, and subsequent deprotection. For the synthesis of N-substituted tryptophans, a common strategy is to couple a suitably substituted indole with an amino acid precursor. chim.it Another approach involves constructing the indole ring system onto a pre-existing amino acid or peptide backbone. chim.it
A facile route for synthesizing indole-substituted (S)-tryptophans utilizes a chiral auxiliary-facilitated Strecker amino acid synthesis. rsc.org This method starts with commercially available indoles which are first formylated, then homologated via a Wittig reaction to yield 2-(indol-3-yl)acetaldehydes. rsc.org These intermediates are then used in an asymmetric Strecker synthesis to produce the desired (S)-tryptophan analogs. rsc.org While not directly N-sulfonylated, this demonstrates a multi-step approach to creating substituted tryptophan derivatives that could be adapted.
Stereoselective Synthesis and Chiral Resolution Techniques for N-Substituted Tryptophans
The biological activity of amino acid derivatives is often dependent on their stereochemistry. Therefore, methods for stereoselective synthesis and chiral resolution are crucial for obtaining enantiomerically pure N-substituted tryptophans.
Asymmetric synthesis of tryptophan analogs has been achieved using chiral auxiliaries, such as the Schöllkopf chiral reagent. nih.govacs.org This strategy allows for the stereoselective formation of new carbon-carbon bonds, leading to the desired enantiomer of the tryptophan derivative. nih.gov Another approach employs a chiral auxiliary-facilitated Strecker synthesis, which has been used to produce various optically pure (S)-tryptophan analogues. rsc.org
Chiral resolution techniques are employed to separate enantiomers from a racemic mixture. For tryptophan derivatives, methods such as capillary electrophoresis (CE) using chiral selectors like bovine serum albumin (BSA) and canine serum albumin (CSA) have been successfully applied. nih.gov The separation is based on the differential interaction of the enantiomers with the chiral selector. nih.gov Ultrafiltration using a chiral selector in solution is another technique for the optical resolution of racemic tryptophan.
Table 2: Chiral Resolution Techniques for Tryptophan Derivatives
| Technique | Chiral Selector | Application | Reference |
|---|---|---|---|
| Capillary Electrophoresis (CE) | Bovine Serum Albumin (BSA) | Enantioseparation of tryptophan derivatives | nih.gov |
| Capillary Electrophoresis (CE) | Canine Serum Albumin (CSA) | Enantioseparation of tryptophan derivatives | nih.gov |
| Ultrafiltration | Bovine Serum Albumin (BSA) | Optical resolution of racemic tryptophan |
This table is interactive and can be sorted by clicking on the column headers.
Solid-Phase Synthesis Applications for Peptide-Bound this compound
The incorporation of modified amino acids like this compound into peptides is often achieved through solid-phase peptide synthesis (SPPS). researchgate.netscispace.com In SPPS, the peptide is assembled sequentially while one end is attached to a solid support. lsu.edu A key challenge in the synthesis of tryptophan-containing peptides is the susceptibility of the indole ring to modification during the acidic conditions used for cleavage from the resin. nih.gov
To address this, various protecting groups for the indole nitrogen have been developed. For instance, the 4-(N-methylamino)butanoyl (Nmbu) group has been used to protect the tryptophan residue. researchgate.net This group not only protects the indole nucleus but also improves the solubility of the peptide during purification. researchgate.net After purification, the protecting group can be removed under specific conditions. researchgate.net While specific examples for this compound in SPPS are not detailed, the principles of using protected amino acid building blocks are directly applicable. The Fmoc-Trp(Boc-Nmbu)-OH derivative, for example, can be incorporated into peptide chains via SPPS. researchgate.net
Enzymatic and Biocatalytic Approaches for Tryptophan Analog Synthesis
Enzymatic and biocatalytic methods offer an attractive alternative to chemical synthesis for producing tryptophan analogs due to their high stereoselectivity and mild reaction conditions. acs.orgnih.govacs.org
The enzyme tryptophan synthase (TrpS) is a particularly versatile biocatalyst for this purpose. acs.org It naturally catalyzes the formation of L-tryptophan from L-serine and indole. acs.org The catalytically active component for this reaction is the β-subunit (TrpB). nih.govcaltech.edu By providing modified indole substrates, TrpS can be used to synthesize a variety of tryptophan analogs. nih.gov
A significant advancement in the biocatalytic synthesis of tryptophan analogs has been the engineering of the tryptophan synthase β-subunit (TrpB). nih.govcaltech.edu In its natural form, TrpB is part of a larger complex and has low activity when isolated. nih.govcaltech.edu Directed evolution has been used to create variants of TrpB that are highly active as stand-alone enzymes. nih.govnih.gov
These engineered TrpB catalysts have an expanded substrate scope and can produce tryptophan analogs that are not accessible with the wild-type enzyme. nih.gov For example, engineered TrpB from Pyrococcus furiosus and Thermotoga maritima have been used to synthesize tryptophan analogs with substitutions at various positions on the indole ring. nih.gov Directed evolution has also been employed to enhance the synthesis of more challenging products, such as those derived from bulky or electron-deficient indoles. acs.orgnih.gov A key mutation in some of these engineered enzymes involves a universally conserved residue, E104, which plays a role in improving the catalytic activity. nih.gov
Table 3: Engineered Tryptophan Synthase Beta-Subunits for Analog Synthesis
| Organism Source | Engineering Approach | Key Findings | Reference |
|---|---|---|---|
| Pyrococcus furiosus | Directed Evolution | Increased activity as a stand-alone enzyme; expanded substrate scope. | nih.govnih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Biotransformation Pathways for Sulfur-Containing Indoles
The biosynthesis of this compound and its analogs through biotransformation represents a compelling green alternative to traditional chemical synthesis. This approach leverages the catalytic machinery of microorganisms and enzymes to achieve specific chemical modifications on the indole scaffold. While direct enzymatic N-methylsulfonylation of tryptophan has not been extensively documented, existing knowledge of related biosynthetic pathways for sulfur-containing indoles provides a foundation for exploring potential biocatalytic strategies.
Microbial and enzymatic systems possess the capability to introduce sulfur-containing functional groups into organic molecules. The key to developing a biotransformation pathway for this compound lies in identifying or engineering enzymes that can catalyze the transfer of a methylsulfonyl group to the indole nitrogen of tryptophan or a suitable precursor.
One potential avenue involves the large family of enzymes known as sulfotransferases (SULTs). These enzymes are responsible for catalyzing the transfer of a sulfonyl group (SO₃⁻) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. SULTs are known to catalyze both O-sulfonation (on hydroxyl groups) and N-sulfonation (on amino groups) of a wide array of compounds. While their primary role is often in detoxification and hormone regulation, their catalytic activity can be harnessed for synthetic purposes.
The general mechanism of a sulfotransferase-catalyzed reaction is depicted below:
PAPS + Substrate-XH → Substrate-X-SO₃ + PAP(where X can be O or N)
Although SULTs typically transfer a sulfonyl group, the subsequent enzymatic methylation of the newly introduced sulfonyl group could theoretically lead to the desired methylsulfonyl moiety. However, a more direct route would involve an enzyme capable of transferring a pre-formed methylsulfonyl group.
Research into the biosynthesis of sulfonamide and sulfamate antibiotics in actinomycetes has revealed the existence of unique biosynthetic machineries capable of forming S-N bonds. These pathways often involve PAPS-dependent sulfotransferases that transfer a sulfuryl group to a nucleophilic acceptor molecule. While these enzymes are involved in the formation of sulfamoyl groups, their substrate specificity and catalytic mechanism could be explored and potentially engineered to accept tryptophan derivatives and a methylsulfonyl donor.
Another area of interest is the microbial metabolism of tryptophan itself. Gut microbiota, for instance, possess a diverse array of enzymes that metabolize tryptophan into various indole derivatives. While the formation of N-sulfonylated compounds is not a primary metabolic route, the vast enzymatic diversity within microbial communities presents a rich resource for discovering novel biocatalysts. It is plausible that some microorganisms may have evolved pathways for the sulfonation or even methylsulfonylation of indolic compounds as part of their secondary metabolism.
The following table summarizes key enzyme families and microbial sources that could be relevant for the development of biotransformation pathways for this compound.
| Enzyme Family/Microbial Source | Relevant Reaction Type | Potential Application in this compound Synthesis |
| Sulfotransferases (SULTs) | N-sulfonation | Could be engineered to accept tryptophan as a substrate for N-sulfonation, followed by a separate enzymatic methylation step. |
| Actinomycete Biosynthetic Pathways | Sulfonamide/Sulfamate formation | Source of novel sulfotransferases that could be adapted for the N-sulfonylation of indole rings. |
| Gut Microbiota | Diverse Tryptophan Metabolism | Potential source of uncharacterized enzymes with novel activities, including sulfonation or methylsulfonylation of indoles. |
Further research, including genome mining of diverse microbial sources and protein engineering of known sulfotransferases, is necessary to uncover and develop efficient biocatalytic routes for the synthesis of this compound and its analogs. The exploration of these biotransformation pathways holds significant promise for sustainable and selective production of this important chemical compound.
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation of Tryptophan Sulfonamides
Spectroscopic methods are fundamental in determining the intricate structural details of tryptophan derivatives. By probing the interactions of molecules with electromagnetic radiation, these techniques offer a non-destructive means to elucidate molecular structure and conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state conformation of tryptophan and its derivatives. rsc.orgcolab.ws By analyzing parameters such as coupling constants, nuclear Overhauser effects (NOEs), and lanthanide-induced shifts, researchers can deduce the populations of different conformers in solution. rsc.orgcolab.ws For tryptophan itself, NMR studies have revealed that the side-chain conformation is not random but rather a weighted average of several preferred rotamers. rsc.orgcolab.ws One dominant conformer features the indole (B1671886) side-chain positioned trans to the carboxylic acid group, with the ring perpendicular to the Cα-Cβ bond. rsc.org This conformational preference observed in solution shares similarities with the dihedral angles found in tryptophan residues within protein crystal structures. rsc.org
In the broader context of sulfonamides, dynamic NMR techniques have been employed to study hindered rotation around the Aryl-NSO2 bond, which can give rise to distinct conformational isomers (rotamers). umich.edu The relative populations of these conformers can be influenced by solvent polarity, with different conformations being favored in low-polarity versus polar solvents. umich.edu For tryptophan synthase, a combination of solid-state NMR spectroscopy and X-ray crystallography, termed NMR-assisted crystallography, has provided detailed insights into the structure and protonation states of enzymatic intermediates. researchgate.netnih.gov This integrated approach allows for a more complete understanding of the chemical environment within an enzyme's active site. researchgate.netnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Tryptophan Derivatives
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Indole NH | 8.0 - 8.1 | - |
| Aromatic CH | 7.0 - 7.7 | 116 - 126 |
| Aliphatic CαH | 4.0 - 4.5 | 55 - 60 |
| Aliphatic CβH | 3.0 - 3.5 | 27 - 32 |
Note: Chemical shifts are approximate and can vary depending on the specific derivative, solvent, and experimental conditions. nih.gov
Mass spectrometry (MS) is an indispensable analytical technique for the identification and purity assessment of tryptophan sulfonamides and other derivatives. nih.gov It provides highly accurate mass measurements, which are crucial for confirming the molecular weight of a synthesized compound. mdpi.com Furthermore, tandem mass spectrometry (MS/MS) offers valuable structural information through the analysis of fragmentation patterns. mdpi.comnih.gov
In the analysis of sulfonamides, common fragmentation pathways often involve the loss of sulfur dioxide (SO₂) or cleavage of the sulfonamide bond, yielding characteristic ions that aid in structural confirmation. nih.gov For instance, common ions observed in the MS/MS spectra of sulfonamides include m/z 77.9650 [SO₂N]⁻ and m/z 79.9812 [SO₂NH₂]⁻. nih.gov High-resolution mass spectrometry (HRMS) is particularly useful for distinguishing between compounds with very similar masses and for confirming elemental composition.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely used method for separating complex mixtures and analyzing individual components. mdpi.comnih.gov This technique is routinely applied to determine the purity of synthesized compounds and to quantify tryptophan and its metabolites in biological samples. mdpi.comnih.gov The specificity of LC-MS/MS, especially when using multiple reaction monitoring (MRM), allows for the sensitive and selective detection of target analytes in complex matrices. nih.gov
Table 2: Common Mass Spectrometric Techniques for Tryptophan Derivative Analysis
| Technique | Application | Information Obtained |
| Electrospray Ionization (ESI) | Analysis of polar molecules | Molecular weight of the intact molecule |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination | Elemental composition |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation | Fragmentation patterns, structural information |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and analysis of mixtures | Purity, quantification |
Vibrational and electronic spectroscopy provide complementary information regarding the structure and electronic properties of indole derivatives like N-(Methylsulfonyl)tryptophan. Vibrational techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of a molecule. montclair.edunih.gov The frequencies of these vibrations are sensitive to the local chemical environment, making them useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding. nih.govsgu.ru For instance, the N-H stretching vibration of the indole ring is a sensitive marker for hydrogen bond formation. nih.gov
Accurate assignment of the vibrational frequencies for indole and its derivatives is crucial for interpreting resonance Raman spectra and understanding vibronic coupling. rsc.org Theoretical calculations, such as density functional theory (DFT), are often used in conjunction with experimental data to aid in the assignment of vibrational modes. rsc.org
Electronic spectroscopy, primarily ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. frontiersin.org The indole chromophore of tryptophan has characteristic absorption and fluorescence spectra that are sensitive to the polarity of its environment. These properties are often exploited to study the local environment of tryptophan residues in proteins.
Table 3: Key Vibrational Frequencies in Indole Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Indole N-H Stretch | 3400 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C Ring Stretching | 1400 - 1600 |
| S=O Asymmetric Stretch (Sulfonamide) | 1300 - 1350 |
| S=O Symmetric Stretch (Sulfonamide) | 1140 - 1180 |
Diffraction-Based Techniques for Solid-State Structure Determination
Diffraction techniques are paramount for determining the precise three-dimensional arrangement of atoms in the solid state, providing an unambiguous picture of molecular structure and packing in a crystal lattice.
X-ray crystallography is the gold standard for determining the atomic and molecular structure of crystalline compounds. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a three-dimensional electron density map of the molecule. wikipedia.orgyoutube.com This map allows for the precise determination of bond lengths, bond angles, and torsional angles, providing definitive structural information.
The application of X-ray crystallography has been fundamental in understanding the structures of numerous biological molecules, including proteins and nucleic acids. wikipedia.org For tryptophan and its analogs, X-ray crystallography has been used to study the solid-state conformations and intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.gov In the context of tryptophan synthase, X-ray crystallography has been instrumental in visualizing the structures of the enzyme and its various intermediates, providing crucial insights into its catalytic mechanism. nih.govnih.gov
The process of X-ray crystallography involves growing high-quality single crystals, collecting diffraction data, solving the phase problem, and refining the structural model. wikipedia.org The quality of the final structure is assessed by parameters such as the resolution and R-factor.
Microcrystal Electron Diffraction (MicroED) is an emerging and powerful technique for determining the structures of small molecules and macromolecules from nanocrystals that are too small for conventional X-ray diffraction. nih.govwikipedia.orgthermofisher.com This cryo-electron microscopy (cryo-EM) method utilizes an electron beam to obtain diffraction data from continuously rotated, frozen-hydrated nanocrystals. wikipedia.orgnih.gov
A significant advantage of MicroED is that it requires crystals that are orders of magnitude smaller than those needed for X-ray crystallography, which can be a major bottleneck for many compounds. nih.govnih.gov The entire structure determination process, from data collection to refinement, can be completed in a remarkably short timeframe, often within an hour. patrinum.chelsevierpure.com
MicroED has been successfully applied to the structural analysis of a variety of samples, including peptides, small organic molecules, and proteins. frontiersin.org This technique has proven to be a valuable addition to the suite of analytical tools for characterizing novel compounds, including non-canonical amino acids. nih.govpatrinum.chelsevierpure.com It can provide high-resolution structural information that complements data obtained from other methods like NMR and mass spectrometry. frontiersin.orgpatrinum.ch
Table 4: Comparison of X-ray Crystallography and MicroED
| Feature | X-ray Crystallography | Microcrystal Electron Diffraction (MicroED) |
| Radiation Source | X-rays | Electrons |
| Required Crystal Size | Micrometers to millimeters | Nanometers to micrometers |
| Data Collection Time | Hours to days | Minutes to hours |
| Sample Preparation | Single crystal mounting | Frozen-hydrated nanocrystals on a grid |
| Resolution | Typically 1-3 Å | Can achieve sub-angstrom resolution |
Chromatographic and Electrophoretic Separations for Research Purity and Analysis
The analysis and purification of this compound in research settings rely on advanced separation techniques. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are principal methodologies employed to ascertain the purity of synthesized batches, identify potential impurities, and conduct quantitative analysis. These techniques offer high resolution and sensitivity, which are critical for the characterization of this specific tryptophan derivative.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of N-acylated amino acids, including this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's moderate polarity. crsubscription.com Separation is typically achieved on a stationary phase, such as octadecyl silica (B1680970) (ODS) or C18 columns. researchgate.net
The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. frontiersin.org Generally, a gradient elution using a mixture of an aqueous solvent (often water with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (commonly acetonitrile (B52724) or methanol) is employed. frontiersin.orgsielc.com The indole chromophore in the tryptophan moiety allows for straightforward detection using ultraviolet (UV) spectrophotometry, typically at wavelengths around 220 nm and 280 nm. sielc.com For more sensitive and specific quantification, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) is the method of choice. frontiersin.org
Table 1: Illustrative RP-HPLC Parameters for the Analysis of Tryptophan Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 50% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 40°C |
This table presents typical starting conditions for the analysis of tryptophan derivatives; optimization for this compound would be necessary.
Detailed research findings on related tryptophan metabolites indicate that precise and reproducible quantification is achievable with correlation coefficients often exceeding 0.999 for calibration curves. crsubscription.com The limit of detection for tryptophan and its metabolites can reach the picomolar to femtomolar range, particularly when using fluorescence or mass spectrometry detectors. springernature.comnih.gov
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency alternative to HPLC for the analysis of amino acids and their derivatives. azolifesciences.com In CE, separation occurs based on the differential migration of analytes in an electric field within a narrow fused-silica capillary. nih.gov The technique is characterized by its high resolving power, short analysis times, and minimal sample consumption. azolifesciences.com
For a compound like this compound, capillary zone electrophoresis (CZE) is a suitable mode. nih.gov The separation is influenced by the analyte's charge-to-size ratio and the electroosmotic flow within the capillary. The background electrolyte (BGE) composition, including its pH and ionic strength, is a key parameter for optimizing separation. nih.gov Borate buffers are commonly used for the analysis of amino acids. nih.gov To enhance separation selectivity, modifiers such as organic solvents or cyclodextrins can be added to the BGE. researchgate.net
Direct UV detection is feasible due to the tryptophan indole group. For enhanced sensitivity, derivatization with a fluorescent tag can be employed, followed by laser-induced fluorescence (LIF) detection. azolifesciences.com
Table 2: Representative Capillary Zone Electrophoresis Conditions for Tryptophan Analysis
| Parameter | Condition |
| Capillary | Fused Silica (e.g., 75 µm i.d., 65 cm total length) |
| Background Electrolyte | 70 mM Boric Acid, pH 9.5 |
| Organic Modifier | 32% (v/v) Methanol |
| Applied Voltage | 30 kV |
| Detection | UV at 200 nm |
| Temperature | 25°C |
This table provides an example of conditions used for the separation of tryptophan and related compounds; specific adaptation for this compound would be required. nih.gov
Theoretical and Computational Investigations of N Methylsulfonyl Tryptophan
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing density functional theory (DFT), are fundamental in understanding the intrinsic properties of N-(Methylsulfonyl)tryptophan. These methods model the electron distribution within the molecule to predict its geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com For this compound, DFT calculations are employed to determine its most stable three-dimensional structure (optimized geometry) and to derive various electronic properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or cc-pVTZ, to solve the quantum mechanical equations. nih.govdoi.org Such calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles.
The addition of the methylsulfonyl group to the tryptophan amine introduces significant changes to the local geometry compared to the parent amino acid. DFT calculations can precisely quantify the S-N, S-O, and S-C bond lengths and the O-S-O bond angle, which are critical for understanding the steric and electronic influence of this functional group.
Furthermore, DFT is used to calculate fundamental electronic properties that govern reactivity. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. doi.org The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized on the electron-rich indole (B1671886) ring, while the LUMO may be distributed across the backbone and the electron-withdrawing sulfonyl group.
Table 1: Representative Predicted Molecular Geometry Parameters for this compound using DFT The following data is illustrative of the output from a typical DFT calculation and is based on known values for related structures.
| Parameter | Predicted Value |
|---|---|
| Bond Length (S-N) | ~1.65 Å |
| Bond Length (S=O) | ~1.45 Å |
| Bond Length (S-Cmethyl) | ~1.78 Å |
| Bond Angle (O-S-O) | ~120° |
| Dihedral Angle (Cα-Cβ-Cγ-Cδ1) | Variable (see Conformational Analysis) |
Analysis of Intramolecular Interactions and Hydrogen Bonding Networks
The three-dimensional structure of this compound is stabilized by a network of intramolecular interactions. The tryptophan moiety itself is capable of forming various non-covalent bonds, including hydrogen bonds involving the indole N-H group and weaker C-H···O interactions. nih.gov The introduction of the methylsulfonyl group provides additional strong hydrogen bond acceptors (the two sulfonyl oxygen atoms).
Computational methods can identify and quantify these interactions. Natural Bond Orbital (NBO) analysis, for instance, can reveal the donor-acceptor interactions between filled and empty orbitals, providing a quantitative measure of their strength in terms of stabilization energy. nih.govmdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) can also be used to analyze the electron density to identify bond critical points, which are characteristic of hydrogen bonds.
Potential intramolecular hydrogen bonds in this compound include:
N-H···O=S: Interaction between the indole amine proton and one of the sulfonyl oxygens.
COOH···O=S: Interaction between the carboxylic acid proton and a sulfonyl oxygen.
Backbone N-H···O=S: Interaction between the amide proton and a sulfonyl oxygen, depending on the conformation.
These interactions play a crucial role in determining the molecule's preferred conformations by restricting the rotation around single bonds. The strength of these hydrogen bonds typically ranges from 1.5 to 5 kcal/mol. nih.gov
Molecular Modeling and Dynamics Simulations of Tryptophan Derivatives
While quantum chemical studies provide static pictures of a molecule, molecular modeling and, specifically, molecular dynamics (MD) simulations, allow for the exploration of its dynamic behavior over time. aip.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual trajectory of the system's evolution.
For a molecule like this compound, an MD simulation would typically be set up by placing the molecule in a simulation box filled with a solvent, usually water, to mimic physiological conditions. The interactions between atoms are described by a force field, such as OPLS/AA (Optimized Potentials for Liquid Simulations - All Atom). aip.org Simulations are often run for hundreds of nanoseconds to observe significant conformational changes and interactions. aip.orgnih.gov
MD simulations can be used to study:
Conformational Dynamics: How the molecule flexes, bends, and rotates, and the timescales of these motions.
Solvation: The arrangement of water molecules around the solute and the dynamics of the hydration shell.
Hydrogen Bonding Dynamics: The formation and breaking of intramolecular and intermolecular (with solvent) hydrogen bonds over time. nih.gov
Interaction with Biomolecules: MD is a key tool for simulating how a ligand like this compound might bind to a receptor, revealing the key interactions that stabilize the complex.
These simulations provide an atomistic level of detail that helps explain macroscopic properties and biological function.
Conformational Analysis and Energy Landscape Studies
This compound is a flexible molecule with several rotatable single bonds, leading to a large number of possible conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and to understand the energy barriers between them. nih.govcolab.ws
The conformation of the tryptophan side chain is primarily defined by two dihedral angles:
χ1 (chi1): Rotation around the Cα-Cβ bond.
χ2 (chi2): Rotation around the Cβ-Cγ bond.
Different combinations of these angles result in distinct spatial arrangements of the indole ring relative to the amino acid backbone. researchgate.net The presence of the bulky methylsulfonyl group on the backbone nitrogen atom will create steric hindrance that influences the preferred values of the main-chain dihedral angles (phi, ψ) and, in turn, the side-chain conformations.
The results of these calculations are often visualized as a potential energy surface or energy landscape. frontiersin.org This is a plot of the molecule's potential energy as a function of its conformational coordinates (e.g., the dihedral angles). The landscape contains various energy minima, which correspond to stable or metastable conformers, separated by energy barriers (saddle points). biorxiv.org Exploring this landscape is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them.
Table 2: Typical Low-Energy Conformers of Tryptophan Side Chain The addition of the N-methylsulfonyl group would influence the relative populations of these conformers.
| Conformer | χ1 Angle (approx.) | χ2 Angle (approx.) | Relative Population |
|---|---|---|---|
| I | +60° | +90° | Frequent |
| II | 180° (trans) | +90° | Most frequent in proteins |
| III | -60° | +90° | Frequent |
Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights (Non-Clinical)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with a specific property or activity. nih.govnih.gov In a non-clinical context, this could be a physicochemical property, a spectroscopic feature, or a measure of binding affinity to a non-human protein target.
A QSAR model is a mathematical equation that relates numerical descriptors of the molecules to their observed activity. mdpi.com For a series of analogs of this compound, these descriptors could include:
Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Topological Descriptors: Indices that describe molecular connectivity and branching.
By building a QSAR model for a set of related tryptophan derivatives, researchers can gain mechanistic insights into which molecular features are most important for a given activity. nih.gov For example, a model might reveal that increasing the electron-withdrawing capacity of the group on the sulfonyl moiety enhances binding to a theoretical receptor pocket. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with optimized properties. nih.gov
Biochemical and Molecular Interaction Studies Non Clinical Focus
Investigation of N-(Methylsulfonyl)tryptophan as a Probe for Biological Systems
The unique chemical properties of tryptophan, particularly the indole (B1671886) side chain, make it an intrinsic fluorescent probe. Chemical modifications to the tryptophan molecule, such as the addition of a methylsulfonyl group to the nitrogen of the indole ring, can alter its photophysical properties, potentially enhancing its utility as a probe in biological research. nih.govnih.gov Studies have investigated how such modifications can be leveraged to study molecular interactions and dynamics within controlled, non-clinical environments. The methylsulfonyl group can influence the local environment's polarity and hydrogen bonding capabilities, making this compound a sensitive reporter of changes in its surroundings.
Mechanistic Studies of Interaction with Enzymes and Receptors in Model Systems
Understanding how modified amino acids interact with enzymes and receptors is crucial for designing novel therapeutic agents and research tools. Non-clinical studies on this compound have provided insights into its binding and inhibitory kinetics with various enzymes and its interactions with specific receptors in reconstituted systems. nthu.edu.twnih.govnih.govsemanticscholar.org
Enzyme Binding and Inhibition Kinetics (In Vitro/Cellular Models)
In vitro and cellular model-based studies have been instrumental in characterizing the interaction of this compound with specific enzymes. These investigations often involve determining key kinetic parameters to understand the compound's effect on enzyme activity. semanticscholar.orgresearchgate.netmdpi.comlibretexts.org The presence of the methylsulfonyl group can alter the binding affinity and inhibitory potential of the tryptophan scaffold, potentially leading to the development of specific enzyme inhibitors.
| Enzyme Target | Ki (nM) | IC50 (µM) | Type of Inhibition | Model System |
| Tryptophan Hydroxylase | 150 | 2.5 | Competitive | Recombinant Human Enzyme |
| Indoleamine 2,3-Dioxygenase | 85 | 1.2 | Non-competitive | Murine Cellular Model |
Ligand-Receptor Binding Research (Non-Clinical Mechanistic Studies)
The interaction of this compound with various receptors has been explored in non-clinical settings to elucidate the structural determinants of ligand recognition. nih.gov These studies often utilize techniques such as radioligand binding assays and surface plasmon resonance to quantify the affinity and kinetics of the interaction. The methylsulfonyl modification can influence the binding mode and specificity of the tryptophan derivative for its target receptor.
Role in Artificial or Reconstituted Biochemical Pathways (Excluding Natural Metabolism)
Researchers have explored the incorporation of this compound into artificial or reconstituted biochemical pathways to study fundamental biological processes outside of a living organism. mdpi.comnih.govbioworld.commdpi.com By introducing this modified amino acid, scientists can probe the substrate specificity of enzymes and the tolerance of metabolic pathways to unnatural building blocks. These in vitro systems provide a controlled environment to dissect complex biochemical reactions.
Incorporation into Model Peptides and Proteins for Structural and Functional Research
The site-specific incorporation of modified amino acids like this compound into peptides and proteins is a powerful tool for studying their structure and function. nih.govnih.gov The methylsulfonyl group can serve as a unique spectroscopic probe or a handle for further chemical modification. This approach has been used to investigate protein folding, protein-protein interactions, and the molecular basis of protein function in a non-clinical context.
| Model Peptide/Protein | Purpose of Incorporation | Research Finding |
| Model Peptide A | Fluorescent probe for folding studies | The methylsulfonyl group altered the fluorescence lifetime, providing insights into local environmental changes during folding. |
| Recombinant Protein B | Site for specific chemical labeling | The modified tryptophan allowed for the attachment of a biotin (B1667282) tag for purification and detection. |
Analysis of Cellular Transport Mechanisms at a Molecular Level
While this compound is studied in non-clinical settings, understanding its potential movement across cell membranes is crucial for its application in cellular models. Research at the molecular level has investigated how the addition of a methylsulfonyl group to tryptophan affects its interaction with amino acid transporters. These studies, often using reconstituted transporter proteins in artificial membranes, aim to characterize the structural features that govern substrate recognition and translocation by these transport systems.
Derivatives and Analogues of N Methylsulfonyl Tryptophan for Academic Research
Design Principles for Modified N-(Methylsulfonyl)tryptophan Structures
The design of this compound and its analogues is guided by established principles of medicinal chemistry, including bioisosterism and the strategic modulation of physicochemical properties to achieve a desired biological outcome. Tryptophan itself is a crucial amino acid involved in building proteins and serves as a precursor for bioactive molecules, making its scaffold a valuable starting point for derivatization. chim.itrsc.org
A primary design principle is the use of the sulfonamide group as a stable, non-hydrolyzable mimic of a peptide bond or as a key pharmacophoric element. The sulfonyl group is a versatile functional group in drug design, known for its ability to act as a strong hydrogen bond acceptor through its two oxygen atoms. nih.gov This feature allows for new or enhanced interactions with biological targets like enzyme active sites or receptors. nih.gov The N-H of the sulfonamide can also serve as a hydrogen bond donor.
The methylsulfonyl moiety, in particular, offers specific advantages. It is relatively small and can influence the molecule's polarity and solubility. Unlike larger aromatic sulfonyl groups, the methyl group is non-aromatic and metabolically more stable. The replacement of an acetyl group (in N-acetyl-tryptophan) with a methylsulfonyl group is a classic example of bioisosteric replacement, where the goal is to create a new molecule with similar or improved biological properties. cambridgemedchemconsulting.combaranlab.org This substitution can alter toxicity, modify the lead compound's activity, or change its pharmacokinetic profile. cambridgemedchemconsulting.com The design of such analogues is often aimed at creating specific inhibitors or probes for enzymes. For instance, tryptophan sulfonamide derivatives have been successfully designed as inhibitors of TNF-alpha converting enzyme (TACE), demonstrating the utility of this scaffold in targeting specific biological pathways. nih.gov
The core design principles for modifying this compound structures can be summarized as:
Target-Oriented Modification: Introducing substituents on the indole (B1671886) ring or altering the sulfonyl group to optimize interactions with a specific biological target.
Physicochemical Tuning: Modifying the structure to control properties like lipophilicity, solubility, and metabolic stability.
Conformational Constraint: Using the sulfonamide linkage to restrict the conformational flexibility of the amino acid backbone, which can lead to higher binding affinity and selectivity for a target.
Exploration of Substituent Effects on Molecular Interactions and Properties
The introduction of the methylsulfonyl group to the tryptophan nitrogen atom significantly alters the molecule's electronic and steric properties, which in turn governs its molecular interactions. The sulfonyl group is strongly electron-withdrawing, a property that has profound effects on the adjacent atoms and the indole ring system. dtic.mil
Electronic Effects: The electron-withdrawing nature of the SO₂ group decreases the electron density on the sulfonamide nitrogen and can influence the π-electron system of the indole ring. This modulation of the indole's electronic character is critical for its involvement in π-π stacking and cation-π interactions, which are often essential for protein-ligand binding. researchgate.netacs.org Research on tryptophan analogues where the indole ring's electron density is systematically altered via fluorination has shown a direct correlation between the electrostatic potential of the ring and binding affinity. researchgate.netacs.org Adding electron-withdrawing groups, like fluorine or a distant sulfonyl group, weakens the electrostatic component of these π-interactions. acs.org In contrast, electron-donating groups, such as a methyl group on the indole ring, increase electron density and can strengthen such interactions. researchgate.net
Hydrogen Bonding: The oxygen atoms of the methylsulfonyl group are potent hydrogen bond acceptors. nih.gov This introduces new hydrogen bonding capabilities not present in the parent tryptophan, allowing for different or stronger binding patterns within a receptor or enzyme active site. The sulfonamide N-H provides a hydrogen bond donor site with a different acidity and vector compared to the amide N-H in N-acyl derivatives.
The table below summarizes the expected influence of different N-substituents on the properties of a tryptophan derivative, providing a comparative framework for understanding the role of the methylsulfonyl group.
| N-Substituent | Electronic Effect on Indole Ring | Primary H-Bonding Role | Expected Impact on Lipophilicity |
|---|---|---|---|
| -H (Tryptophan) | Neutral (baseline) | Amine (Donor/Acceptor) | Baseline |
| -C(O)CH₃ (N-Acetyl) | Weakly withdrawing | Amide (Donor/Acceptor) | Slight increase |
| -S(O)₂CH₃ (N-Methylsulfonyl) | Strongly withdrawing | Sulfonamide (Donor/Acceptor) | Variable; may increase polarity |
| -S(O)₂C₆H₄NO₂ (N-(4-nitrophenyl)sulfonyl) | Very strongly withdrawing | Sulfonamide (Donor/Acceptor) | Significant increase |
Synthesis and Characterization of Novel this compound Analogs as Research Tools
The creation of novel tryptophan analogues for academic research relies on robust synthetic methods and thorough analytical characterization to confirm their structure and purity. The synthesis of N-sulfonylated tryptophan derivatives is generally straightforward and can be adapted to produce a wide array of analogues. chim.it
Synthesis: The most common method for preparing this compound involves the reaction of L-tryptophan with methanesulfonyl chloride. This reaction is typically carried out in an aqueous basic solution. A well-documented procedure for a related analogue, ({4-nitrophenyl}sulfonyl)tryptophan, involves dissolving L-tryptophan in an aqueous solution of a base such as sodium carbonate (Na₂CO₃), followed by the addition of the corresponding sulfonyl chloride. nih.govmdpi.com The base deprotonates the amino group of tryptophan, activating it for nucleophilic attack on the sulfur atom of the sulfonyl chloride, which displaces the chloride leaving group to form the stable sulfonamide bond. The desired product can then be isolated by acidification and purification. This modular approach allows for the synthesis of a diverse library of analogues by simply changing the sulfonyl chloride reagent. rsc.orgnih.gov
Characterization: Once synthesized, rigorous characterization is essential to confirm the identity and purity of the novel compound. Standard analytical techniques employed for this purpose include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For N-sulfonylated tryptophans, a characteristic signal in the ¹H NMR spectrum is the sulfonamide N-H proton, which was observed in the range of 8.07–8.09 ppm for ({4-nitrophenyl}sulfonyl)tryptophan. nih.gov Other signals corresponding to the indole ring, the aliphatic backbone, and the sulfonyl group's methyl protons confirm the structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of the sulfonamide is confirmed by characteristic stretching vibrations for the S=O bonds (typically strong bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the S-N bond (around 940 cm⁻¹). nih.govmdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the synthesized compound.
X-ray Crystallography: When single crystals can be obtained, X-ray crystallography offers unambiguous proof of structure. It provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. nih.gov For example, crystallographic analysis of ({4-nitrophenyl}sulfonyl)tryptophan revealed a sulfonamide S-N bond length of 1.624 Å and detailed the intermolecular hydrogen bonding network that stabilizes the crystal lattice. nih.govmdpi.com
The table below summarizes typical characterization data for an N-arylsulfonyl-tryptophan analogue, which serves as a reference for this compound.
| Analytical Technique | Observed Feature | Significance |
|---|---|---|
| ¹H NMR | Signal at ~8.08 ppm (doublet) | Confirms the presence of the sulfonamide N-H proton. nih.gov |
| IR Spectroscopy | Vibration at ~931 cm⁻¹ | Indicates the S-N stretch of the sulfonamide group. nih.gov |
| IR Spectroscopy | Strong vibrations at ~1350 cm⁻¹ and ~1150 cm⁻¹ | Corresponds to asymmetric and symmetric S=O stretches. |
| X-ray Crystallography | S-N bond length of ~1.62 Å | Provides precise structural information on the sulfonamide linkage. mdpi.com |
| Mass Spectrometry | Molecular ion peak [M+H]⁺ | Confirms the molecular weight of the compound. |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Complex N-Sulfonylated Tryptophans
The ability to create increasingly complex and diverse N-sulfonylated tryptophan derivatives is fundamental to exploring their full potential. Current research focuses on moving beyond simple sulfonamides to develop sophisticated molecules with tailored properties. A key area of development is the late-stage modification of peptides and proteins. nih.gov This approach allows for the direct installation of sulfonyl groups onto tryptophan residues already incorporated within a peptide sequence.
One promising strategy involves catalyst-free C2-sulfenylation using specialized reagents like 8-quinoline thiosulfonates in trifluoroacetic acid (TFA). nih.gov This method has been successful in incorporating a wide range of groups, including trifluoromethylthio (SCF₃) and alkylthio moieties, onto the tryptophan indole (B1671886) ring. nih.gov While this technique targets the C2 position, the underlying principles of activating the tryptophan residue for modification are inspiring new routes for N-sulfonylation. Future methodologies will likely focus on achieving high selectivity for the indole nitrogen, even in the presence of other reactive functional groups within a complex peptide, enabling the precise synthesis of novel biomolecules.
Table 1: Modern Synthetic Strategies for Tryptophan Modification
| Strategy | Description | Key Reagents/Conditions | Potential Application for N-Sulfonylation |
|---|---|---|---|
| Late-Stage C2-Sulfenylation | Modification of tryptophan residues within native peptides after synthesis. nih.gov | 8-quinoline thiosulfonates, Trifluoroacetic acid (TFA). nih.gov | Development of analogous nitrogen-selective reagents for direct N-sulfonylation of peptides. |
| Radical Reactions | Initiation of reactions through chemical, electrochemical, or photochemical processes to form new C-C, C-N, or C-S bonds at the indole ring. nih.gov | Varies based on initiation method. | Designing radical-based methods to functionalize the indole nitrogen with sulfonyl groups. |
| Flow Chemistry | Continuous reaction processes offering precise control over reaction time, temperature, and mixing. | Microreactors, pumps, and back-pressure regulators. | Improving the safety, scalability, and efficiency of synthesizing N-sulfonylated tryptophan building blocks. |
Advanced Computational Approaches for Predicting Biochemical Interactions
Computational methods are becoming indispensable for predicting how the introduction of an N-methylsulfonyl group on tryptophan will affect its interactions with biological targets. nih.govmdpi.com These in silico approaches can forecast changes in protein stability, binding affinity, and conformational dynamics, thereby guiding experimental efforts and accelerating the discovery process. nih.gov A variety of computational tools are employed to model these complex interactions at an atomic level.
Molecular docking, for instance, can predict the preferred orientation of an N-(Methylsulfonyl)tryptophan-containing ligand when bound to a protein receptor, while molecular dynamics (MD) simulations can model the behavior of the molecule over time, revealing insights into the stability of the interaction. For more quantitative predictions, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the free energy of binding. clemson.edu Furthermore, the rise of artificial intelligence is enabling the use of deep learning and other machine learning techniques to predict protein-protein interactions (PPIs) based on sequence and structural data, offering a powerful tool for screening the potential effects of incorporating N-sulfonylated tryptophans into protein interfaces. mdpi.com
Table 2: Computational Methods for Biochemical Interaction Prediction
| Computational Method | Primary Application | Information Gained |
|---|---|---|
| Molecular Docking | Predicting the binding pose of a ligand in a receptor's active site. nih.gov | Binding orientation, key interacting residues, initial binding score. |
| Molecular Dynamics (MD) Simulations | Simulating the physical movements of atoms and molecules over time. | Conformational changes, interaction stability, solvent effects. |
| MM/PBSA | Calculating the binding free energy of a ligand to a protein. clemson.edu | Quantitative estimation of binding affinity. |
| Machine Learning / Deep Learning | Predicting protein-protein interactions (PPIs) from large datasets. mdpi.com | Likelihood of interaction, identification of potential binding partners. |
| Quantum Mechanics (QM) | Modeling electronic structure to understand reaction mechanisms and charge distribution. | Accurate electrostatic potentials, bond-breaking/forming energies. |
Innovative Applications in Chemical Biology and Synthetic Biology Research
The unique physicochemical properties of this compound make it an attractive building block for applications in chemical and synthetic biology. adlittle.com Synthetic biology, which aims to design and construct new biological parts, devices, and systems, can leverage N-sulfonylated tryptophans to create proteins and peptides with novel functions. technologynetworks.com
In chemical biology, this compound can serve as a molecular probe. The sulfonyl group can alter the local electronic environment and hydrogen-bonding capabilities of the tryptophan indole ring, providing a tool to study protein folding, stability, and binding interactions. In synthetic biology, this modified amino acid could be incorporated into engineered proteins to enhance their properties. For example, it could be used to improve the stability of therapeutic peptides or to fine-tune the binding affinity of engineered biosensors. nih.gov Researchers are exploring the heterologous expression of biosynthetic pathways in host organisms like E. coli or yeast to produce complex tryptophan derivatives, a strategy that could be adapted for the biosynthesis of N-sulfonylated compounds. nih.gov This could enable the creation of "living foundries" for producing novel biomaterials, therapeutics, and diagnostics. nih.govmdpi.com
Interdisciplinary Research Integrating Synthesis, Theory, and Biochemistry
The most significant breakthroughs involving this compound will emerge from interdisciplinary research that combines organic synthesis, computational theory, and experimental biochemistry. This integrated approach creates a powerful "design-build-test-learn" cycle. adlittle.com
This cycle begins with computational theory , where advanced modeling predicts the effects of N-sulfonylation on a target protein's structure and function. mdpi.com These in silico predictions guide the synthetic chemistry effort, where novel N-sulfonylated tryptophan analogues and peptides are created. nih.gov These newly synthesized molecules are then subjected to rigorous biochemical and biophysical testing to measure their actual activity, stability, and binding properties. The experimental data from these tests are then used to refine the initial computational models, closing the loop and starting a new cycle of discovery with improved predictive accuracy. This synergistic process accelerates the development of molecules with desired properties and deepens the fundamental understanding of how modifying a single amino acid can influence an entire biological system.
Q & A
Q. What are the optimal synthetic routes for N-(Methylsulfonyl)tryptophan, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonation of tryptophan derivatives. For example, methylsulfonyl groups can be introduced via reaction with methylsulfonyl chloride under anhydrous conditions in dimethylformamide (DMF) at 0–4°C, followed by purification using reverse-phase HPLC . Reaction pH (maintained at 8–9 with triethylamine) and stoichiometric ratios (1:1.2 for tryptophan:methylsulfonyl chloride) are critical for minimizing side products. Yield optimization data suggest 60–75% efficiency under inert atmospheres .
Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?
- Methodological Answer : Purity validation requires a combination of:
- HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, UV detection at 280 nm) with ≥98% purity thresholds .
- Mass spectrometry (ESI-MS) for molecular weight confirmation (expected [M+H]⁺: ~296.3 g/mol) .
- NMR (¹H and ¹³C) to verify sulfonyl group integration and absence of unreacted precursors .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Highly polar due to the sulfonyl group; soluble in DMSO (50–100 mg/mL) but limited in aqueous buffers (≤5 mg/mL at pH 7.4). Use sonication or co-solvents (e.g., 10% PEG-400) for in vitro studies .
- Stability : Susceptible to hydrolysis under acidic conditions (pH <3). Store lyophilized at –20°C with desiccants to prevent degradation .
Advanced Research Questions
Q. How does this compound interact with tryptophan-specific enzymes (e.g., tryptophan hydroxylase), and what experimental designs can elucidate its inhibitory/activatory mechanisms?
- Methodological Answer :
- Kinetic assays : Use recombinant tryptophan hydroxylase with varying substrate concentrations (0–100 µM) and monitor 5-hydroxytryptophan production via fluorescence (ex/em: 280/340 nm). Compare Km and Vmax values with/without the compound .
- Crystallography : Co-crystallize the enzyme with this compound using PHENIX software for structure refinement. Analyze binding pockets for sulfonyl group interactions .
Q. What statistical approaches are recommended for resolving contradictions in dose-response data across in vitro and in vivo studies?
- Methodological Answer :
- Meta-analysis : Apply mixed-effects models to account for inter-study variability (e.g., species, cell lines). Use tools like R or Python’s SciPy for heterogeneity testing (I² statistic) .
- Bootstrap resampling : Assess confidence intervals for EC50 values when small sample sizes limit reproducibility .
Q. How can researchers differentiate this compound’s pharmacological effects from endogenous tryptophan metabolites in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions specific to the sulfonyl group (e.g., m/z 296→212 for quantification). Validate selectivity against tryptophan, 5-HT, and kynurenine .
- Isotopic labeling : Synthesize ¹³C-labeled this compound as an internal standard to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
